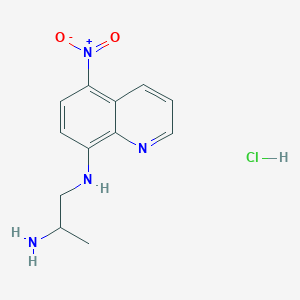![molecular formula C20H28N2O3 B6053154 1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-pyrrolidinone](/img/structure/B6053154.png)
1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-pyrrolidinone, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate pain, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits.
Mécanisme D'action
1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-pyrrolidinone works by inhibiting FAAH, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids bind to cannabinoid receptors in the body, which are involved in regulating pain, mood, and appetite. By increasing endocannabinoid levels, this compound may have therapeutic effects in a variety of conditions.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of anandamide, a type of endocannabinoid, in the brain. Anandamide is involved in regulating pain, mood, and appetite, and has been shown to have analgesic and anti-inflammatory effects. This compound has also been shown to increase levels of other endocannabinoids, such as 2-arachidonoylglycerol (2-AG), which may have additional therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-pyrrolidinone has several advantages for use in lab experiments. It is a selective inhibitor of FAAH, which means it does not affect other enzymes or receptors in the body. It is also relatively stable and can be administered orally or through injection. However, this compound has limitations as well. It has a short half-life in the body, which means it must be administered frequently to maintain therapeutic effects. It also has potential off-target effects that may need to be considered in experimental design.
Orientations Futures
There are several potential future directions for research on 1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-pyrrolidinone. One area of interest is its potential use in treating addiction. Preclinical studies have shown that this compound can reduce drug-seeking behavior in animal models, suggesting it may have therapeutic potential for addiction. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Endocannabinoids have been shown to have neuroprotective effects, and this compound may have therapeutic potential in these conditions. Finally, there is interest in developing more selective inhibitors of FAAH, which may have fewer off-target effects and greater therapeutic potential.
Méthodes De Synthèse
1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-pyrrolidinone can be synthesized through a multistep process involving the reaction of 3-aminopropylmorpholine with 3-phenylpropionyl chloride, followed by cyclization and oxidation reactions. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in a variety of conditions, including pain, anxiety, depression, and addiction. Preclinical studies have shown that this compound can increase endocannabinoid levels in the brain and reduce pain and inflammation. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
1-[3-oxo-3-[2-(3-phenylpropyl)morpholin-4-yl]propyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c23-19-10-5-12-21(19)13-11-20(24)22-14-15-25-18(16-22)9-4-8-17-6-2-1-3-7-17/h1-3,6-7,18H,4-5,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLKAQKXWFWACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC(=O)N2CCOC(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)nicotinamide](/img/structure/B6053071.png)
![2-[4-{4-[2-(dimethylamino)ethoxy]benzyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6053073.png)
![3-{1-[(3,5-dimethyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6053084.png)

![5-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053094.png)
![N-{4-[({2-chloro-4-[7-chloro-6-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B6053107.png)

![N-isopropyl-N-(2-methoxyethyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6053109.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)-2-methoxyacetamide](/img/structure/B6053115.png)
![N-(3,4-dichlorophenyl)-1-[({[4-(2-furyl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B6053123.png)
![4-tert-butylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B6053126.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6053131.png)
![2,6-di-4-pyridinylthieno[2,3-b]pyridin-3-amine](/img/structure/B6053139.png)
![4-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B6053169.png)
